3-Methyl-5-(oxiran-2-ylmethoxy)quinoline

Monoamine Oxidase Neurodegeneration Covalent Inhibition

Privileged quinoline scaffold for targeted covalent inhibitor (TCI) development, featuring a C3-methyl group for kinase selectivity and a reactive epoxide warhead for irreversible binding. Cited in MELK inhibitor patents; MAO-inactive (MAO-A IC50 > 100 µM) for clean pathway interrogation. Ideal for hit-to-lead SAR and covalent probe design. For research use only.

Molecular Formula C13H13NO2
Molecular Weight 215.252
CAS No. 2411221-07-1
Cat. No. B2750414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(oxiran-2-ylmethoxy)quinoline
CAS2411221-07-1
Molecular FormulaC13H13NO2
Molecular Weight215.252
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2OCC3CO3)N=C1
InChIInChI=1S/C13H13NO2/c1-9-5-11-12(14-6-9)3-2-4-13(11)16-8-10-7-15-10/h2-6,10H,7-8H2,1H3
InChIKeyNKDHHUZWRQAFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline: A Dual Reactive Quinoline for Covalent Probe Design


3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (CAS: 2411221-07-1) is a synthetic quinoline derivative featuring a C3-methyl substituent and a C5-oxiranylmethoxy (epoxide) group [1]. This bifunctional architecture positions the compound as a specialized chemical tool in drug discovery, where the quinoline core provides a scaffold for binding molecular targets, while the electrophilic epoxide moiety enables irreversible, covalent bond formation with nucleophilic residues, such as cysteine or serine, in protein active sites . This covalent warhead functionality is a key differentiator, making it particularly relevant for kinase inhibitor development, as exemplified by its inclusion in the patent family for MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors [2].

Why Substituting 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline with Generic Quinoline Analogs Fails in Targeted Research


Generic quinoline substitution fails in this context because the specific combination of substituents on the quinoline core dictates both its target selectivity and its unique mechanism of action. While a common quinoline analog like 5-(Oxiran-2-ylmethoxy)quinoline possesses the same reactive epoxide warhead, it lacks the C3-methyl group, which can significantly alter its steric fit, metabolic stability, and overall binding affinity for targets like kinases . Conversely, using a simple 3-methylquinoline without the epoxide removes the compound's ability to act as a covalent inhibitor, fundamentally changing its mode of action from an irreversible binder to a reversible ligand . This loss of covalent binding translates to a complete change in pharmacological profile, including residence time on the target and overall potency, thus invalidating any direct experimental comparison for applications requiring a covalent probe or inhibitor [1].

Quantitative Evidence Guide: Measurable Differentiation of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline


Human MAO-A Enzyme Inhibition: Differential Activity Profile of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline vs. In-Class Compounds

In standardized monoamine oxidase (MAO) inhibition assays, 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline exhibits a distinct profile of low MAO-A inhibition (IC50 > 100,000 nM) compared to other structurally related quinoline analogs which can show high-potency inhibition. For instance, this compound's inactivity is in stark contrast to potent quinoline-sulfonamide MAO-A inhibitors that display IC50 values of 590 nM [1], demonstrating a >169-fold difference in potency. This lack of MAO-A activity is a critical and quantifiable characteristic that differentiates it for specific research applications [2].

Monoamine Oxidase Neurodegeneration Covalent Inhibition

Targeted Kinase Inhibition: 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline as a Covalent MELK Inhibitor Scaffold

This compound is explicitly claimed as a component of the quinoline derivative family in patent US-9120749-B2 for inhibiting MELK (Maternal Embryonic Leucine Zipper Kinase) activity [1]. The invention establishes that such quinoline derivatives can selectively inhibit MELK, a serine/threonine kinase overexpressed in various cancers and associated with poor prognosis [2]. The key structural differentiator is the oxirane (epoxide) group, which functions as a covalent warhead designed to form an irreversible bond with a nucleophilic residue in the MELK active site, a mechanism not shared by non-epoxide quinoline kinase inhibitors. While specific IC50 values for this exact compound are not in the public domain, its inclusion in this patent family provides a direct, documented link to a specific, therapeutically-relevant target.

Kinase Inhibitor Cancer Biology Covalent Warhead

Absence of MAO-B Inhibition: A Key Off-Target Selectivity Profile

Further differentiating its profile, 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline demonstrates weak inhibition of human MAO-B with an IC50 of 17,000 nM (17 μM) [1]. This low potency is a quantifiable advantage when compared to many other quinoline derivatives that are known to be potent, non-selective MAO inhibitors. For example, a series of functionalized methoxy quinoline derivatives designed for CNS applications have shown MAO-B IC50 values as low as 0.269 μM (269 nM), which is approximately 63 times more potent [2]. This substantial difference underscores the selective pressure exerted by the compound's specific substitution pattern.

Off-Target Selectivity Monoamine Oxidase B Drug Safety

Primary Research and Procurement Scenarios for 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline


Development of Covalent Kinase Inhibitors Targeting MELK in Oncology Research

For oncology research groups focused on developing targeted covalent inhibitors (TCIs), 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline serves as a privileged starting scaffold. Its explicit claim in the patent literature for MELK inhibition [1] provides a strong, data-driven rationale for its selection over generic quinolines. The epoxide group offers a built-in covalent warhead to irreversibly bind MELK, a strategy validated by the resurgence of covalent drugs [2]. This application is directly supported by the evidence of its defined target (MELK) and its inherent covalent mechanism, making it a strategic procurement for hit-to-lead optimization campaigns.

Chemical Probe for Studying Target Engagement with a Minimized Off-Target Profile

This compound is an ideal candidate for use as a chemical probe in studies where a clear on-target (kinase) signal is required without interference from monoamine oxidase (MAO) pathways. The quantitative evidence demonstrating its inactivity against MAO-A (IC50 > 100,000 nM) and weak activity against MAO-B (IC50 = 17,000 nM) [1] serves as a rigorous, data-backed justification for its selection. Researchers studying kinase biology or other pathways can use this compound to minimize confounding results from MAO-mediated metabolism or off-target binding, ensuring cleaner, more interpretable data.

Synthetic Intermediate for Diversifying Focused Quinoline Libraries

For medicinal chemistry teams engaged in diversity-oriented synthesis, this compound acts as a versatile intermediate. The reactive epoxide moiety allows for facile nucleophilic ring-opening reactions to introduce a wide array of functional groups at the 5-position of the quinoline core, while the 3-methyl group remains a constant structural feature for exploring structure-activity relationships (SAR). This enables the efficient generation of focused compound libraries around a validated kinase inhibitor scaffold [1], a procurement strategy that maximizes the value of a single building block for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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